Home > Products > Screening Compounds P11545 > BCR-ABL fusion protein (b3a2) (926-934)
BCR-ABL fusion protein (b3a2) (926-934) -

BCR-ABL fusion protein (b3a2) (926-934)

Catalog Number: EVT-243881
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BCR-ABL fusion protein (b3a2)
Overview

The BCR-ABL fusion protein, specifically the b3a2 variant, is a significant oncogenic protein resulting from the translocation between chromosomes 9 and 22, leading to the formation of the Philadelphia chromosome. This fusion gene is most commonly associated with chronic myeloid leukemia and has implications in various other hematological malignancies. The BCR-ABL fusion protein exhibits constitutive tyrosine kinase activity, which plays a critical role in the pathogenesis of these diseases by promoting cell proliferation and inhibiting apoptosis.

Source

The BCR-ABL fusion results from a chromosomal translocation where the ABL gene on chromosome 9 fuses with the BCR gene on chromosome 22. This genetic alteration is present in over 95% of chronic myeloid leukemia cases and is also found in a subset of acute lymphoblastic leukemia patients. The b3a2 variant specifically refers to a fusion involving exon 14 of BCR with exon 2 of ABL, producing a protein typically around 210 kDa in size .

Classification

The BCR-ABL fusion protein can be classified based on its molecular weight:

  • p210 BCR-ABL: The most common form associated with chronic myeloid leukemia.
  • p190 BCR-ABL: Often found in acute lymphoblastic leukemia.
  • p230 BCR-ABL: Rarely identified, associated with chronic neutrophilic leukemia.
Synthesis Analysis

Methods

The synthesis of the BCR-ABL fusion protein occurs through a genetic rearrangement during cell division, specifically via a balanced translocation (t(9;22)(q34;q11)). This process can be analyzed using techniques such as reverse transcription polymerase chain reaction (RT-PCR) to detect specific fusion transcripts like b3a2 .

Technical Details

  1. Sample Preparation: RNA is extracted from peripheral blood or bone marrow samples of patients.
  2. RT-PCR: Specific primers are designed to amplify the BCR-ABL fusion transcripts, allowing for the differentiation between various fusion types.
  3. Electrophoresis: The PCR products are run on agarose gels to visualize the presence of specific bands corresponding to different fusion transcripts.
Molecular Structure Analysis

Structure

The BCR-ABL fusion protein consists of two major components:

  • BCR Domain: Contains multiple modular domains that contribute to signaling pathways.
  • ABL Domain: A non-receptor tyrosine kinase that gains enhanced activity upon fusion with BCR.

Data

The structural analysis reveals that the b3a2 variant results in a protein that retains key functional domains necessary for its activity, including:

  • Tyrosine Kinase Domain: Essential for its oncogenic activity.
  • Regulatory Domains: Contribute to the aberrant signaling cascades leading to leukemogenesis .
Chemical Reactions Analysis

Reactions

The primary biochemical reaction facilitated by the BCR-ABL fusion protein is autophosphorylation, which activates downstream signaling pathways such as RAS, JAK/STAT, and PI3K pathways. This leads to increased cellular proliferation and survival signals .

Technical Details

  1. Autophosphorylation: The BCR-ABL protein phosphorylates itself at specific tyrosine residues, enhancing its kinase activity.
  2. Substrate Phosphorylation: It also phosphorylates various substrates involved in cell signaling, contributing to tumorigenesis.
Mechanism of Action

Process

The mechanism by which the BCR-ABL fusion protein exerts its effects involves several steps:

  1. Activation of Kinase Activity: The fusion results in constitutive activation of tyrosine kinase activity.
  2. Signal Transduction: Activated BCR-ABL phosphorylates downstream signaling molecules, leading to dysregulation of normal cellular processes.
  3. Cellular Outcomes: This results in increased proliferation and reduced apoptosis, characteristic of cancerous cells .

Data

Studies have shown that cells expressing the BCR-ABL fusion exhibit enhanced growth rates and resistance to apoptosis compared to normal cells .

Physical and Chemical Properties Analysis

Physical Properties

The BCR-ABL fusion protein is typically around 210 kDa in size for the p210 variant. It is soluble in cellular cytoplasm and can be detected using various biochemical assays such as Western blotting.

Chemical Properties

  1. Tyrosine Kinase Activity: Exhibits high levels of phosphorylation activity.
  2. Stability: The stability of the protein can be affected by mutations within either the BCR or ABL components.

Relevant studies indicate that variations in breakpoint locations within the BCR gene can lead to differences in protein size and activity, influencing disease phenotype .

Applications

Scientific Uses

The discovery and characterization of the BCR-ABL fusion protein have led to significant advancements in both diagnostics and therapeutics:

  1. Diagnostic Tool: Detection of BCR-ABL transcripts is essential for diagnosing chronic myeloid leukemia and monitoring treatment response.
  2. Targeted Therapy: The development of tyrosine kinase inhibitors has revolutionized treatment for patients with chronic myeloid leukemia by specifically targeting the aberrant activity of the BCR-ABL protein .
  3. Research Applications: Ongoing research focuses on understanding resistance mechanisms to therapies targeting BCR-ABL and exploring novel strategies for degradation of this oncogenic protein .

Properties

Product Name

BCR-ABL fusion protein (b3a2) (926-934)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.